REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([NH2:9])=[C:4]([NH2:10])[CH:3]=1.[CH:11]1([N:14]=[C:15]=S)[CH2:13][CH2:12]1.CC1C=CC(S([O-])(=O)=O)=CC=1.C[N+]1(CCN=C=NC2CCCCC2)CCOCC1>N1C=CC=CC=1>[CH:11]1([NH:14][C:15]2[NH:9][C:5]3[CH:6]=[C:7]([Cl:8])[C:2]([Cl:1])=[CH:3][C:4]=3[N:10]=2)[CH2:13][CH2:12]1 |f:2.3|
|
Name
|
|
Quantity
|
6.04 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1Cl)N)N
|
Name
|
|
Quantity
|
3.69 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N=C=S
|
Name
|
|
Quantity
|
20.1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCCCC2
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC1=NC2=C(N1)C=C(C(=C2)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.82 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |